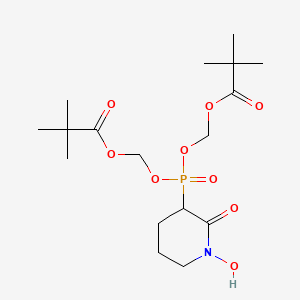
Pomhex
Overview
Description
Pomhex is a useful research compound. Its molecular formula is C17H30NO9P and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pomhex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomhex including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Air Pollution and Cancer Risk : POMhex is used to characterize the comparative risk of complex mixtures of polycyclic organic matter (POM) in air pollution. This helps in identifying critical components and exposure biomarkers associated with cancer risk (Lewtas, 1993).
Materials Science and Chemistry : POM-based TM-RE heterometallic chemistry, where POMhex may be a component, finds potential applications in magnetism, optics, electrochemistry, electrocatalysis, and materials science (Zhao, Li, Chen, & Yang, 2016).
Oncology and Precision Medicine : POMHEX, a variant of Pomhex, shows promise in eradicating intracranial orthotopic ENO1-deleted tumors through collateral lethality, presenting a new avenue in precision oncology (Lin et al., 2018).
Cancer Treatment : As an Enolase inhibitor, Pomhex can selectively kill ENO1-deleted glioma cells and eradicate intracranial orthotopic ENO1-deleted tumors in mice at low nanomolar concentrations, demonstrating its utility in targeted cancer treatment (Lin et al., 2020).
Enzyme Inhibition in Cancer Therapy : Pomhex, identified as a cell-permeable high potency enolase inhibitor, is used in collateral lethality treatment of cancer (Lin et al., 2017).
Liquid Crystal Research : The combined image analysis and polarizing optical microscope (POM) technique, possibly including Pomhex, is effective for studying phase transitions, optical properties, and order parameters of discotic liquid crystals (Sastry et al., 2012).
Catalysis and Nonlinear Optical Materials : Chiral POM-based materials, which might include Pomhex, are used in asymmetric catalysis, molecular recognition, and as nonlinear optical materials in various applications (Du et al., 2013).
Redox Properties and Ionic Conductivity : Pomhex, as part of POM applications, centers on its redox properties, photochemical response, ionic charge, conductivity, and ionic weights, making it significant in various scientific areas (Katsoulis, 1998).
Polymer Rheology : Pomhex is relevant in the field of polymer rheology, specifically in the development of the multi-mode pom-pom model for branched high-density polyethylenes (McGrady et al., 2008).
Biomedical Research : POMhex, in its various formulations, plays a role in biomedical research, especially in the context of cancer treatment and precision medicine, offering new methodologies for targeted therapies and diagnostics.
properties
IUPAC Name |
[2,2-dimethylpropanoyloxymethoxy-(1-hydroxy-2-oxopiperidin-3-yl)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30NO9P/c1-16(2,3)14(20)24-10-26-28(23,12-8-7-9-18(22)13(12)19)27-11-25-15(21)17(4,5)6/h12,22H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIFFUSHZDTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C1CCCN(C1=O)O)OCOC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30NO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pomhex | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146573.png)
![((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8146591.png)
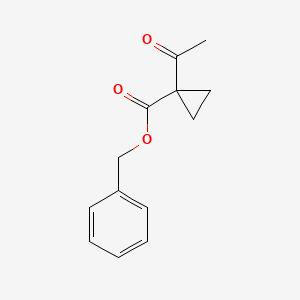
![2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8146604.png)
![[Chloro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8146611.png)
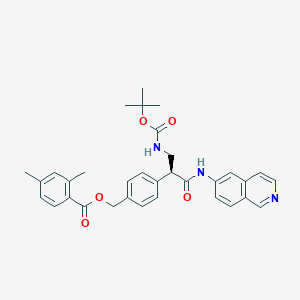
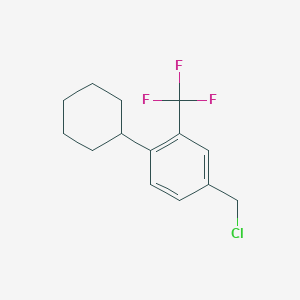
![N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B8146624.png)
![2-(4-bromonaphthalen-1-yl)oxy-N-[(5-nitrothiophen-2-yl)methylideneamino]acetamide](/img/structure/B8146630.png)
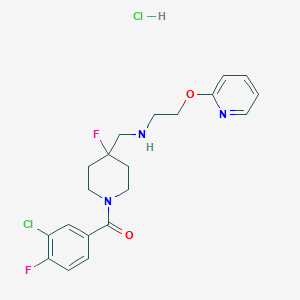
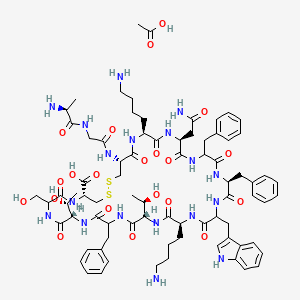
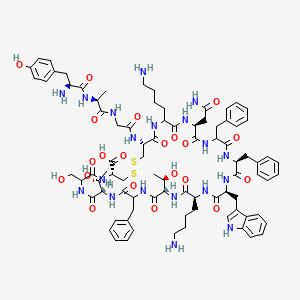
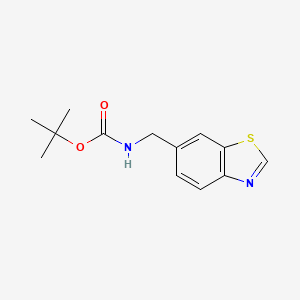
![[3,3-Bipyridine]-6,6-dicarboxaldehyde](/img/structure/B8146662.png)